Kuwanon G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

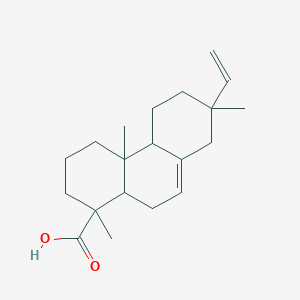

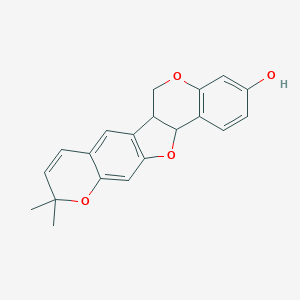

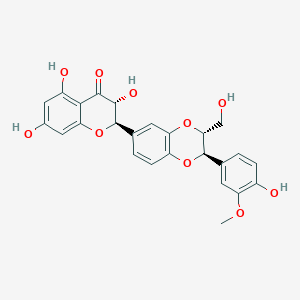

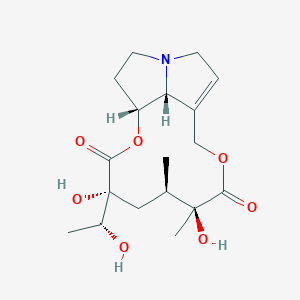

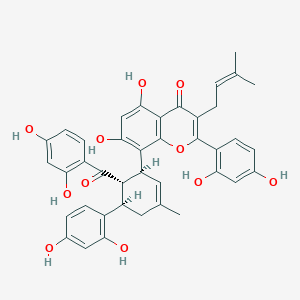

Kuwanon G ist eine Flavonoidverbindung, die aus dem Maulbeerbaum (Morus alba L) gewonnen wird. Diese Verbindungen entstehen biosynthetisch durch die intermolekulare [4+2]-Cycloaddition von Dienophilen (hauptsächlich Chalkonen) und Dehydroprenylphenol-Dienen . This compound hat aufgrund seiner komplexen Architektur, seiner bemerkenswerten biologischen Aktivitäten und seiner synthetischen Herausforderungen große Aufmerksamkeit erregt.

Wissenschaftliche Forschungsanwendungen

Kuwanon G hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es wegen seiner einzigartigen strukturellen Eigenschaften und synthetischen Herausforderungen untersucht . In Biologie und Medizin zeigt this compound entzündungshemmende, antiallergische und anticancerogene Eigenschaften . Es wurde gezeigt, dass es die Integrität der Darmepithelschranke bewahrt und oxidativen Schaden in Zellen reduziert . Darüber hinaus wird this compound wegen seiner potenziellen Verwendung bei der Behandlung von Bluthochdruck durch Modulation des Renin-Angiotensin-Systems untersucht .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung spezifischer Signalwege. Es blockiert die Aktivierung des Signaltransduktors und Aktivators der Transkription 1 (STAT1) und des nuklearen Transkriptionsfaktors-κB (NF-κB)-Signalwegs in Keratinozyten und reduziert die Produktion proinflammatorischer Zytokine . In Mastzellen hemmt this compound die Freisetzung von Histamin und Leukotrien C4 durch Unterdrückung der Aktivierung von 5-Lipoxygenase . Diese Wirkungen tragen zu seinen entzündungshemmenden und antiallergischen Wirkungen bei.

Wirkmechanismus

Target of Action

Kuwanon G, a flavonoid isolated from Morus alba, has been identified to interact with several targets. It acts as a bombesin receptor antagonist , and has been found to have a significant effect on tyrosinase , protein tyrosine phosphatase B , and angiotensin-converting enzyme (ACE) . These targets play crucial roles in various biological processes, including cell signaling, enzymatic reactions, and regulation of blood pressure.

Mode of Action

This compound interacts with its targets in different ways. For instance, it inhibits the activity of tyrosinase, a key enzyme in melanin synthesis . It also blocks the bombesin receptor, potentially affecting various cellular processes . In the case of ACE, this compound acts as an inhibitor, which could help regulate blood pressure .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of gut epithelial barrier integrity, it has been found to reduce pro-inflammatory cytokines, including interleukin (IL)-1β and tumor necrosis factor (TNF)-α, and increase the expression of tight junction proteins . It also modulates the renin-angiotensin system, potentially impacting blood pressure regulation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to increase cell viability and the expression of tight junction proteins in lipopolysaccharide (LPS)-damaged Caco-2 cells, thereby preserving the integrity of the gut epithelial barrier . It also reduces the release of pro-inflammatory cytokines and oxidative damage . In the context of skin inflammation, this compound reduces the release of certain chemokines via down-regulation of STAT1 and NF-κB p65 signaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its anti-inflammatory and antioxidant effects have been observed in in vitro settings, such as LPS-damaged Caco-2 cells . .

Biochemische Analyse

Biochemical Properties

Kuwanon G has been found to inhibit the activity of tyrosinase, an enzyme crucial for the melanin formation pathway . The inhibition of tyrosinase by this compound is competitive, as revealed by kinetic studies .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit tyrosinase. This inhibition can impact cellular processes related to melanin formation, potentially influencing cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the active sites of tyrosinase . This binding inhibits the enzyme’s activity, thereby influencing the melanin formation pathway .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily related to its inhibition of tyrosinase, a key enzyme in the melanin formation pathway

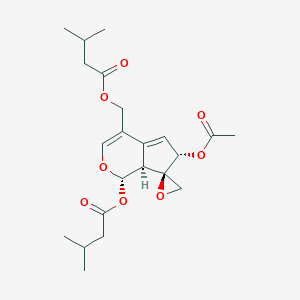

Vorbereitungsmethoden

Kuwanon G kann auf verschiedene Weise synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion aus der Wurzelrinde des Maulbeerbaums mit Lösungsmitteln wie Ethylacetat. Die Ethylacetatfraktion ist besonders reich an this compound und H . Die Syntheseroute umfasst typischerweise die Cycloaddition von Chalkonen und Dehydroprenylphenol-Dienen unter bestimmten Reaktionsbedingungen . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Extraktions- und Reinigungsprozesse, um hohe Ausbeuten an this compound zu erzielen.

Analyse Chemischer Reaktionen

Kuwanon G unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es die Aktivität von Enzymen wie Tyrosinase durch kompetitive Hemmung hemmt . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

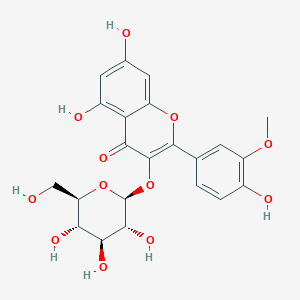

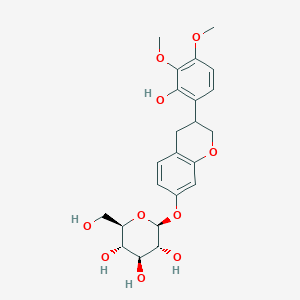

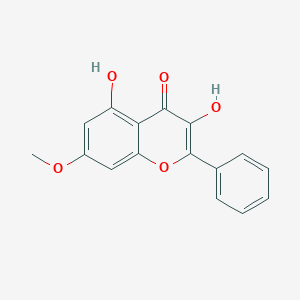

Vergleich Mit ähnlichen Verbindungen

Kuwanon G wird oft mit anderen Flavonoiden wie Mulberrofuran G und Albanol B verglichen. Während alle diese Verbindungen entzündungshemmende und anti-tyrosinase Eigenschaften aufweisen, ist this compound einzigartig in seiner Fähigkeit, das Renin-Angiotensin-System zu modulieren und die Integrität der Darmepithelschranke zu erhalten . Zu ähnlichen Verbindungen gehört Morusin, das ebenfalls entzündungshemmende Eigenschaften besitzt .

Eigenschaften

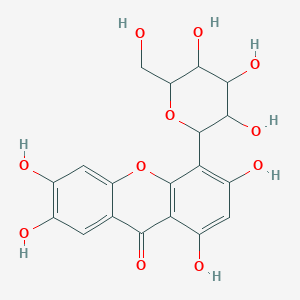

IUPAC Name |

8-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36O11/c1-18(2)4-8-26-38(50)36-33(48)17-32(47)35(40(36)51-39(26)25-11-7-22(43)16-31(25)46)28-13-19(3)12-27(23-9-5-20(41)14-29(23)44)34(28)37(49)24-10-6-21(42)15-30(24)45/h4-7,9-11,13-17,27-28,34,41-48H,8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPXYONGBIXGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75629-19-5 |

Source

|

| Record name | Albanin F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.